Biotinyl-6-aminoquinoline
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Overview
Description
Biotinyl-6-aminoquinoline is a complex organic compound that features a unique structure combining a thienoimidazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-6-aminoquinoline typically involves multi-step organic reactions
Thienoimidazole Core Synthesis: The thienoimidazole core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Quinoline Moiety Introduction: The quinoline moiety can be introduced via a nucleophilic substitution reaction using a quinoline derivative and an appropriate leaving group.
Pentanamide Side Chain Addition: The final step involves the coupling of the thienoimidazole-quinoline intermediate with a pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Biotinyl-6-aminoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biotinyl-6-aminoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of Biotinyl-6-aminoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The thienoimidazole ring may interact with active sites of enzymes, while the quinoline moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid: A structurally similar compound with a carboxylic acid group instead of the quinoline moiety.
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide: A derivative with an azide group, used for click chemistry applications.
6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoic acid: A compound with extended amide chains, used in materials science.
Uniqueness
The uniqueness of Biotinyl-6-aminoquinoline lies in its combination of the thienoimidazole and quinoline moieties, which confer distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDCDPSBDPBXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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